4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate
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Overview
Description
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is a complex organic compound with the molecular formula C26H18FN3O4 and a molecular weight of 455.449 g/mol . This compound is characterized by the presence of a naphthylamino group, an oxoacetyl group, a carbohydrazonoyl group, and a fluorobenzoate group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of Naphthylamino Intermediate: The reaction begins with the formation of the naphthylamino intermediate by reacting 1-naphthylamine with an appropriate acylating agent under controlled conditions.
Oxoacetylation: The naphthylamino intermediate is then subjected to oxoacetylation using an oxoacetylating reagent, such as acetic anhydride, in the presence of a catalyst.
Carbohydrazonoylation: The oxoacetylated intermediate is further reacted with a carbohydrazonoylating agent, such as hydrazine hydrate, to introduce the carbohydrazonoyl group.
Fluorobenzoate Formation: Finally, the compound is esterified with 2-fluorobenzoic acid in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-(((1-Bromo-2-naphthyl)oxy)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate: This compound has a similar structure but with a bromo substituent instead of a naphthylamino group.
2-Methoxy-4-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl benzoate: This compound features a methoxy group and a benzoate moiety instead of a fluorobenzoate group.
Uniqueness
4-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
765281-83-2 |
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Molecular Formula |
C26H18FN3O4 |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-fluorobenzoate |
InChI |
InChI=1S/C26H18FN3O4/c27-22-10-4-3-9-21(22)26(33)34-19-14-12-17(13-15-19)16-28-30-25(32)24(31)29-23-11-5-7-18-6-1-2-8-20(18)23/h1-16H,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
GAYBVCROXXGKGJ-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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